molecular formula C19H12Cl2N2O2 B2757793 6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 79325-10-3

6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No. B2757793
CAS RN: 79325-10-3
M. Wt: 371.22
InChI Key: VATXYARQFSUHED-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile, commonly referred to as DCMP, is a heterocyclic compound that is widely used in scientific research. The compound is composed of two aromatic rings, a pyridine ring, and a carbonitrile group. DCMP is a versatile compound that has many applications in the scientific research field, including synthesis, drug discovery, and biochemistry. In

Scientific Research Applications

Overview of Phosphonic Acid Applications

Phosphonic acid derivatives, including compounds with chlorophenyl and methoxyphenyl groups, are employed across a wide spectrum of applications due to their structural resemblance to phosphate moieties and their coordination or supramolecular properties. These compounds find use in bioactive applications (such as drugs and pro-drugs), bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Their synthesis is a critical aspect of numerous research projects spanning chemistry, biology, and physics, making the preparation methods of phosphonic acids of significant interest. The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure constitutes the best methods for preparing phosphonic acids, highlighting the methodological diversity and potential for innovative applications in scientific research (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Chemical and Properties Variability in Pyridine Derivatives

A review covering the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) up to 2008 presents a comprehensive overview of the synthesis, properties, and various forms (protonated, deprotonated, complex compounds) of these molecules. The review emphasizes the versatility of these compounds in chemistry, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This variability and the identification of research gaps suggest potential interest in unknown analogues, underscoring the vast potential for novel research and applications in the realm of pyridine derivatives (Boča, Jameson, & Linert, 2011).

Environmental and Analytical Applications

The treatment and decontamination of wastewater from the pesticide industry, which contains various toxic pollutants, demonstrate the environmental significance of research into chlorophenyl and methoxyphenyl derivatives. Biological processes and granular activated carbon have been shown to remove these compounds efficiently, indicating the environmental and analytical relevance of understanding and applying these chemical structures in the pursuit of creating high-quality effluents. This highlights the critical role of such compounds in environmental science, particularly in the design and evaluation of treatment processes for hazardous wastes (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name

6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2/c1-25-13-5-2-11(3-6-13)14-9-18(23-19(24)15(14)10-22)12-4-7-16(20)17(21)8-12/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXYARQFSUHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

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